REACTION_CXSMILES
|
C1(C[O:8][C:9](=[O:22])/[CH:10]=[CH:11]/[C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)C=CC=CC=1>[Pd].CCO>[CH3:21][C:18]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][C:9]([OH:22])=[O:8])=[CH:17][CH:16]=1)([CH3:19])[CH3:20]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(\C=C\C1=CC=C(C=C1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
377 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.74 mmol | |
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |